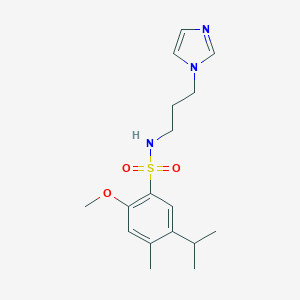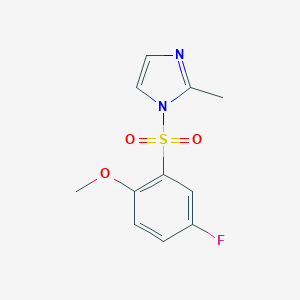
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as FMI, is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. It belongs to the class of imidazole-based compounds and has a molecular formula of C11H11FN2O3S. FMI has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has been studied in various scientific research studies. 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which plays a role in the folding and stabilization of various proteins, including oncogenic proteins. Inhibition of HSP90 leads to the degradation of oncogenic proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of cell proliferation. 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. Additionally, 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to have anti-angiogenic effects by inhibiting the migration and tube formation of endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for HDACs and HSP90. 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has also been shown to have low toxicity in various in vitro and in vivo studies. However, 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.
Zukünftige Richtungen
There are several future directions for the study of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole, including the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole in vivo. The potential therapeutic applications of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole in various diseases, including cancer and inflammatory diseases, also need to be further investigated. Furthermore, the development of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole analogs with improved solubility and stability could lead to the discovery of more potent and selective therapeutic agents. Overall, 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
References:
1. Wang, Y., et al. (2017). 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole inhibits human prostate cancer cell growth by inducing apoptosis and suppressing cell proliferation. Oncology Reports, 38(5), 2927-2934.
2. Zhang, L., et al. (2019). 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole suppresses lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages. International Immunopharmacology, 76, 105877.
3. Liu, Y., et al. (2019). 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole inhibits angiogenesis by suppressing the migration and tube formation of human umbilical vein endothelial cells. Oncology Reports, 42(5), 1797-1804.
Synthesemethoden
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can be synthesized using various methods, including the reaction of 5-fluoro-2-methoxyaniline with chlorosulfonic acid followed by the addition of potassium hydroxide and methyl iodide. Another method involves the reaction of 5-fluoro-2-methoxyaniline with methanesulfonyl chloride followed by the addition of potassium hydroxide and 1-methylimidazole. Both methods result in the formation of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-angiogenic agent. In a study conducted by Wang et al. (2017), 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole was found to inhibit the growth of human prostate cancer cells by inducing apoptosis and suppressing cell proliferation. Another study by Zhang et al. (2019) showed that 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole had anti-inflammatory effects by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has also been studied for its anti-angiogenic effects, with a study by Liu et al. (2019) showing that 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole inhibited the migration and tube formation of human umbilical vein endothelial cells.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGBRGWMEVSUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

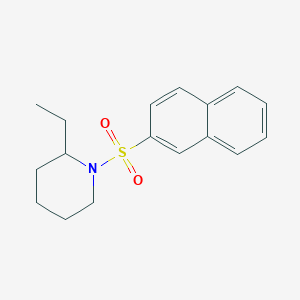
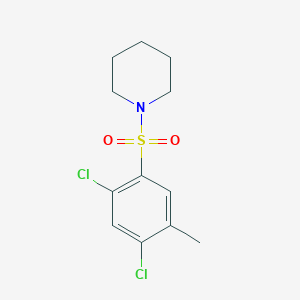
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

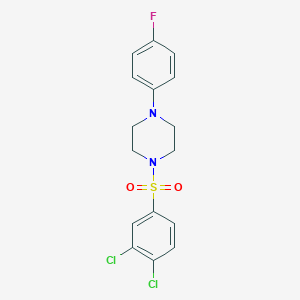
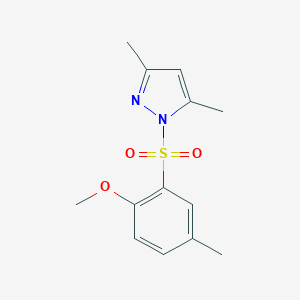

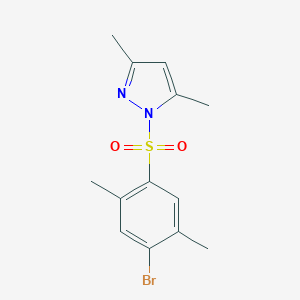
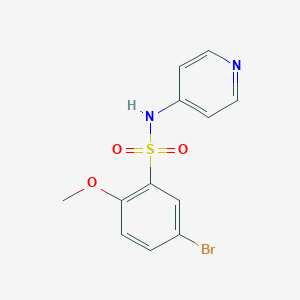
![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)
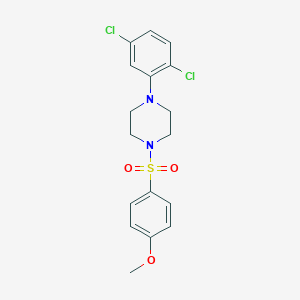
![1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B351869.png)
